Enhanced Lipophilicity and Bioaccumulation Potential Compared to a Key Regioisomer
3-(3-Bromo-2-nitrophenyl)thiazolidine exhibits significantly higher predicted lipophilicity and bioaccumulation potential compared to the 2-bromo-4-nitro regioisomer. The target compound has a calculated ACD/LogP of 3.42, which is 0.47 log units higher than that of 3-(2-bromo-4-nitrophenyl)thiazolidine (ACD/LogP = 2.95) [1][2]. This difference translates to a substantially higher predicted bioconcentration factor (BCF) of 212.95 for the target, compared to 133.47 for the comparator [1][2].
| Evidence Dimension | Lipophilicity (LogP) and Bioconcentration Factor (BCF) |
|---|---|
| Target Compound Data | ACD/LogP: 3.42; ACD/BCF (pH 7.4): 212.95 |
| Comparator Or Baseline | 3-(2-Bromo-4-nitrophenyl)thiazolidine (CAS 1707358-00-6): ACD/LogP: 2.95; ACD/BCF (pH 5.5): 133.47 |
| Quantified Difference | ΔLogP = +0.47; ΔBCF = +79.48 |
| Conditions | Predicted values using ACD/Labs Percepta Platform (v14.00) at standard conditions |
Why This Matters
The higher LogP and BCF values of 3-(3-bromo-2-nitrophenyl)thiazolidine indicate superior membrane permeability and potential for in vivo accumulation, which can be advantageous for applications targeting intracellular pathogens or crossing biological barriers.
- [1] ChemSpider. 3-(3-Bromo-2-nitrophenyl)-1,3-thiazolidine. Legacy.ChemSpider.com. Accessed December 1, 2024. View Source
- [2] ChemSpider. 3-(2-Bromo-4-nitrophenyl)-1,3-thiazolidine. Legacy.ChemSpider.com. Accessed December 1, 2024. View Source
